3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethyl group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanol.
Oxidation: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanoic acid.
Scientific Research Applications
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone
Uniqueness
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
3-(2-bromophenyl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVZGCMBMKIDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645243 |
Source
|
Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-57-0 |
Source
|
Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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